

Comparative study of cupric isodecanoate and other copper carboxylates.

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Compound of Interest

Compound Name: *Cupric isodecanoate*

Cat. No.: *B12896235*

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A Comparative Analysis of **Cupric isodecanoate** and Other Copper Carboxylates for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of **cupric isodecanoate** with other common copper carboxylates, such as copper naphthenate and copper oleate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on performance data, experimental methodologies, and visual representations of relevant biological and experimental processes.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of **cupric isodecanoate**, copper naphthenate, and copper oleate is essential for understanding their behavior in various applications.

Property	Cupric Isodecanoate (Copper Neodecanoate)	Copper Naphthenate	Copper Oleate
Molecular Formula	$C_{20}H_{38}CuO_4$ [1][2]	$Cu(C_{11}H_{19}O_2)_2$ (representative)	$C_{36}H_{66}CuO_4$ [3][4]
Molecular Weight	~406.06 g/mol [1][2]	Variable (~350-450 g/mol)	~626.43 g/mol [5]
Appearance	Green to blue solid or liquid	Dark green, viscous liquid or solid[6]	Green to blue powder or solid[3][5]
Solubility	Soluble in organic solvents like mineral spirits and oils.	Soluble in organic solvents such as diesel fuel and creosote.[6]	Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[3][7]

Comparative Performance Data

This section presents quantitative data comparing the performance of **cupric isodecanoate** and other copper carboxylates in key application areas.

Biocidal Efficacy as Wood Preservatives

Cupric isodecanoate (often referred to as copper neodecanoate) and copper naphthenate are widely used as wood preservatives. Their effectiveness is often evaluated through field stake tests, where the condition of treated wood is assessed over time.

Preservative System	Carrier Solvent	Retention (kg/m ³)	Mean Stake Rating (after 5 years)	Reference
Copper Neodecanoate	Toluene	1.6	85	[8]
Copper Neodecanoate	Toluene	3.2	95	[8]
Copper Naphthenate	Toluene	1.6	90	[8]
Copper Naphthenate	Toluene	3.2	100	[8]
Copper Naphthenate + Neo-acid	Toluene	1.6	88	[8]
Copper Naphthenate + Neo-acid	Toluene	3.2	98	[8]

Note: The stake rating is on a scale of 0 to 100, where 100 represents sound wood with no signs of decay.

Antimicrobial Activity

The antimicrobial properties of copper compounds are critical for their use in various applications, including medicine and material science. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

Compound	Microorganism	MIC (µg/mL)	Reference
Copper Sulfate	Escherichia coli	625	[9]
Copper Sulfate	Staphylococcus aureus	1250	[9]
Copper-based MOF (Cu-BTC)	Escherichia coli	1500	[10]
Copper-based MOF (Cu-BTC)	Lactobacillus	1700	[10]
Copper(II) complex (SBD2)	MRSA	8	[11]
Copper(II) complex (SBD4)	MRSA	32	[11]

Note: Direct MIC values for **cupric isodecanoate** against common bacterial strains were not readily available in the searched literature. The data for other copper compounds are provided for a general comparison of the antimicrobial potential of copper.

Catalytic Activity in Alcohol Oxidation

Copper carboxylates are effective catalysts for the oxidation of alcohols to aldehydes and ketones. The following table compares the catalytic performance of different copper complexes in the oxidation of benzyl alcohol.

Catalyst	Oxidant	Solvent	Time (h)	Conversion (%)	Selectivity (%)	Reference
[Cu(OOCC(C ₆ H ₅) ₃)(bipy)(H ₂ O)][ClO ₄]	H ₂ O ₂	Water	6	97	100 (Benzaldehyde)	[8]
--INVALID-LINK-- ₂	H ₂ O ₂	Water	24	100	100 (Benzaldehyde)	[8]
CuCl ₂ /TEMPO	Air	Acetonitrile	3	98	99 (Benzaldehyde)	[12]
Nano copper aluminate	H ₂ O ₂	Acetonitrile	10	95	98 (Benzaldehyde)	[13]

Note: Specific comparative data for the catalytic activity of **cupric isodecanoate** in this reaction was not available in the searched literature. The presented data illustrates the catalytic potential of various copper complexes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of a Copper Carboxylate (General Procedure)

This protocol describes a general method for synthesizing a copper(II) carboxylate, which can be adapted for **cupric isodecanoate**.

Materials:

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Isodecanoic acid (or other carboxylic acid)

- Sodium hydroxide (NaOH)
- Ethanol
- Distilled water

Procedure:

- Dissolve a stoichiometric amount of isodecanoic acid in ethanol.
- In a separate beaker, dissolve a molar equivalent of sodium hydroxide in distilled water to form a sodium isodecanoate solution.
- Slowly add the sodium isodecanoate solution to an aqueous solution of copper(II) sulfate pentahydrate with constant stirring.
- A precipitate of **cupric isodecanoate** will form.
- Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
- Collect the precipitate by vacuum filtration and wash it several times with distilled water to remove any unreacted salts.
- Wash the precipitate with a small amount of ethanol.
- Dry the resulting **cupric isodecanoate** product in a desiccator or a low-temperature oven.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other suitable broth medium

- Bacterial inoculum (e.g., *E. coli* or *S. aureus*), adjusted to 0.5 McFarland standard
- Copper carboxylate stock solution
- Sterile pipette tips and multichannel pipette

Procedure:

- Dispense 50 μL of sterile broth into wells 2 through 12 of a 96-well plate.
- Add 100 μL of the copper carboxylate stock solution to well 1.
- Perform a serial two-fold dilution by transferring 50 μL from well 1 to well 2, mixing, and then transferring 50 μL from well 2 to well 3, and so on, up to well 10. Discard 50 μL from well 10.
- Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).
- Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Add 50 μL of the diluted bacterial inoculum to wells 1 through 11.
- Seal the plate and incubate at 37°C for 18-24 hours.
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the copper carboxylate that completely inhibits visible bacterial growth.

Catalytic Oxidation of Benzyl Alcohol

This protocol outlines a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde using a copper carboxylate catalyst.

Materials:

- Copper carboxylate catalyst
- Benzyl alcohol

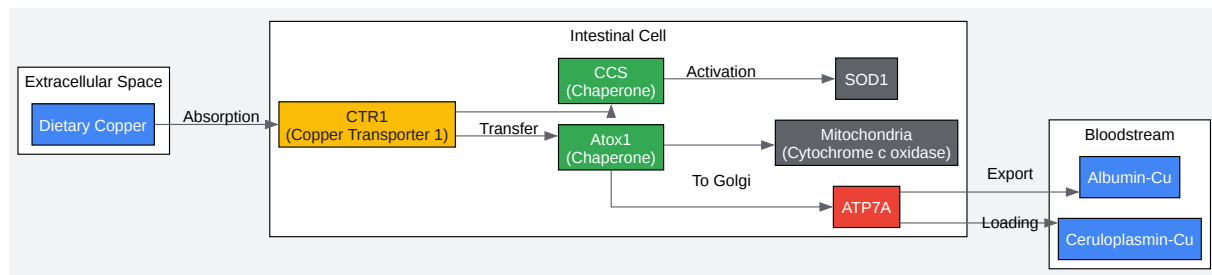
- Acetonitrile (solvent)
- Hydrogen peroxide (30% aqueous solution) as the oxidant
- Round-bottom flask with a magnetic stirrer and reflux condenser
- Gas chromatograph (GC) for analysis

Procedure:

- In a round-bottom flask, dissolve a specific amount of the copper carboxylate catalyst (e.g., 1 mol%) in acetonitrile.
- Add benzyl alcohol to the solution.
- Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.
- Slowly add the hydrogen peroxide to the reaction mixture.
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
- Upon completion of the reaction, cool the mixture to room temperature.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.
- Analyze the final product purity and yield by GC.

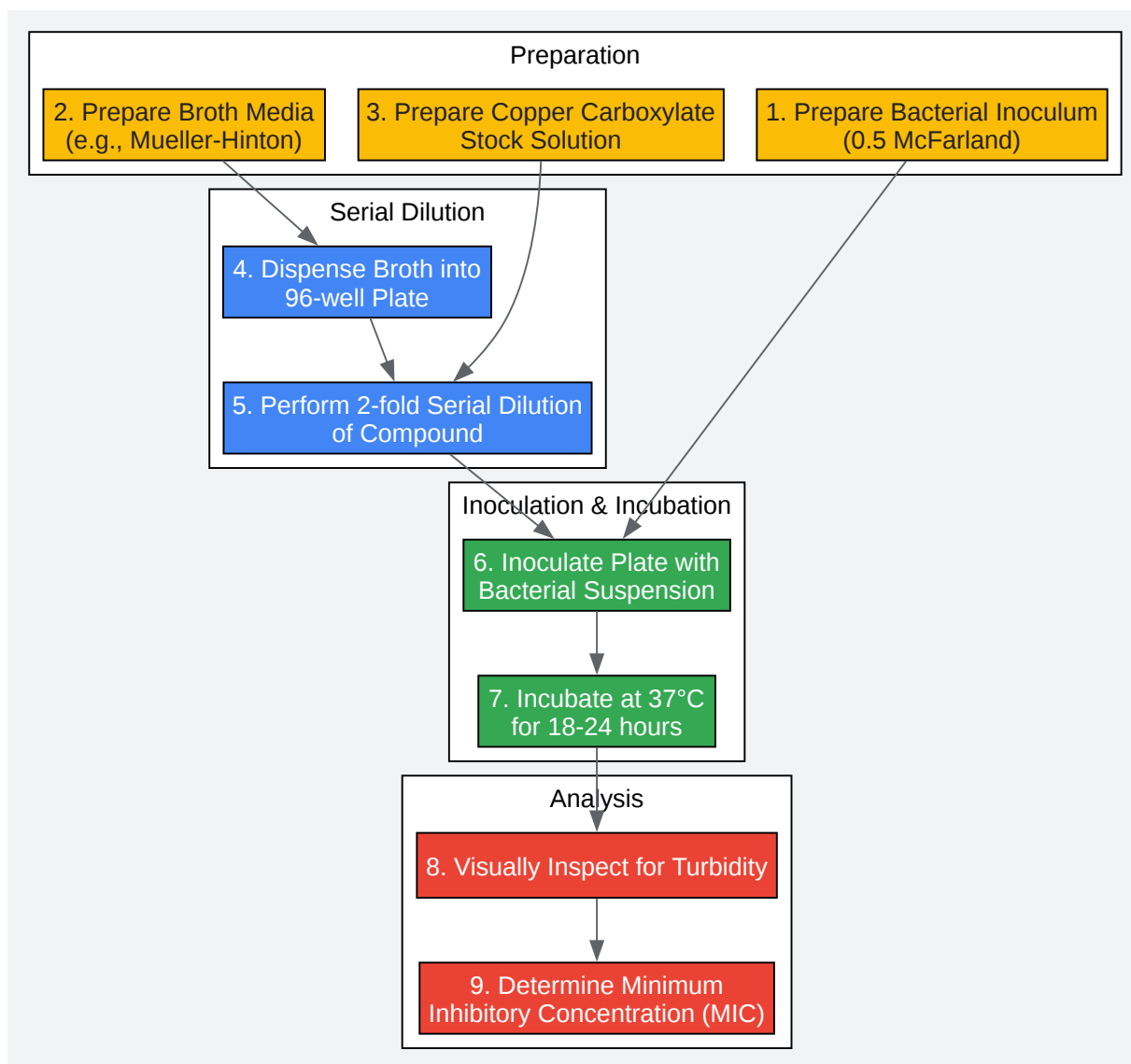
Visualization of Pathways and Workflows

Graphical representations of complex biological pathways and experimental procedures can enhance understanding. The following diagrams are generated using the Graphviz DOT language.



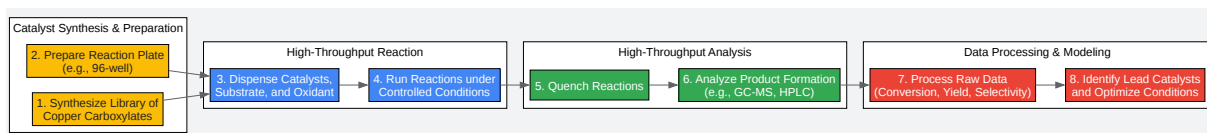
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Caption: Simplified diagram of copper homeostasis in a mammalian cell.[4][14][15][16][17]



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][18][19][20]



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Caption: A high-throughput workflow for screening copper carboxylate catalysts in an oxidation reaction.

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